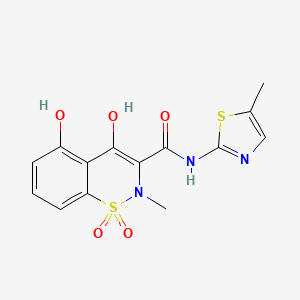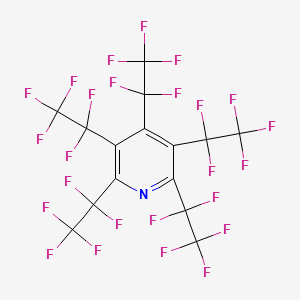
Pyridine, pentakis(pentafluoroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, pentakis(pentafluoroethyl)- is a highly fluorinated heterocyclic compound. It is characterized by the presence of five pentafluoroethyl groups attached to a pyridine ring. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it a valuable compound in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pyridine, pentakis(pentafluoroethyl)- can be synthesized through the reaction of pentafluoropyridine with tetrafluoroethylene in the presence of caesium fluoride in dimethylformamide. This reaction produces a mixture of perfluoroalkylated pyridines, including perfluoro-4-ethyl-, -2,4-diethyl-, -2,4,5-triethyl-, -2,3,4,6-tetraethyl-, and -pentaethyl-pyridines .
Industrial Production Methods
The industrial production of pyridine, pentakis(pentafluoroethyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced purification techniques ensures the isolation of the desired compound from the reaction mixture.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, pentakis(pentafluoroethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The pentafluoroethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts and specific reaction conditions to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various perfluoroalkylated pyridine derivatives, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Pyridine, pentakis(pentafluoroethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of high-performance materials and as a component in specialty chemicals
Wirkmechanismus
The mechanism of action of pyridine, pentakis(pentafluoroethyl)- involves its interaction with various molecular targets and pathways. The compound’s high fluorine content and unique structure allow it to interact with specific enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perfluoroalkylated Pyridines: Compounds such as perfluoro-4-ethyl-, -2,4-diethyl-, -2,4,5-triethyl-, and -2,3,4,6-tetraethyl-pyridines share similar structural features with pyridine, pentakis(pentafluoroethyl)-.
Other Fluorinated Heterocycles: Compounds like pentafluoropyridine and other highly fluorinated heterocycles exhibit similar chemical properties.
Uniqueness
Pyridine, pentakis(pentafluoroethyl)- is unique due to its high degree of fluorination and the presence of five pentafluoroethyl groups. This gives it exceptional thermal stability and resistance to chemical reactions, making it a valuable compound for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
20017-53-2 |
|---|---|
Molekularformel |
C15F25N |
Molekulargewicht |
669.13 g/mol |
IUPAC-Name |
2,3,4,5,6-pentakis(1,1,2,2,2-pentafluoroethyl)pyridine |
InChI |
InChI=1S/C15F25N/c16-6(17,11(26,27)28)1-2(7(18,19)12(29,30)31)4(9(22,23)14(35,36)37)41-5(10(24,25)15(38,39)40)3(1)8(20,21)13(32,33)34 |
InChI-Schlüssel |
DRMKQHAVQKBFGA-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=NC(=C1C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


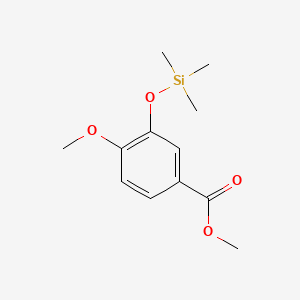

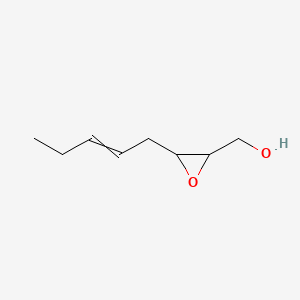
![2-[(2-Chloroacetyl)-methylamino]-2-methylpropanoic acid](/img/structure/B13816425.png)

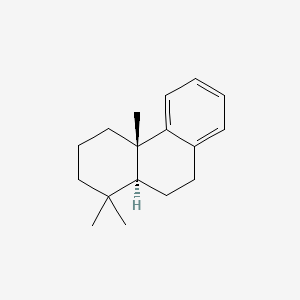
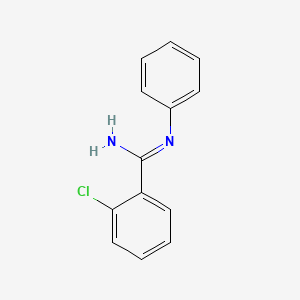

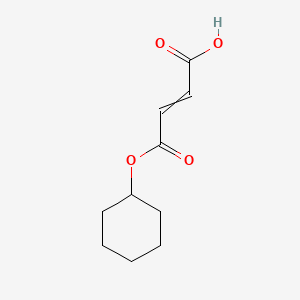
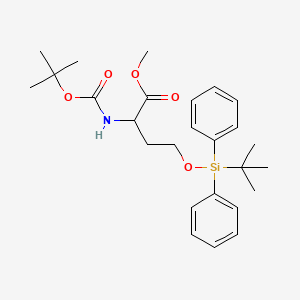
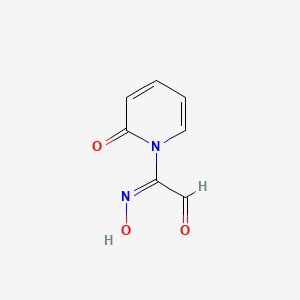
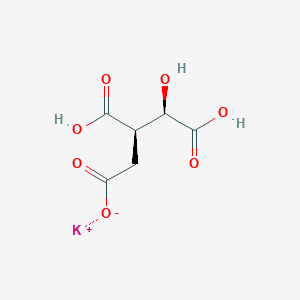
![2-[4-Methyl-3-[(2-methyl-4-nitrosopyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride](/img/structure/B13816471.png)
